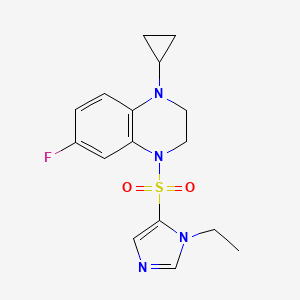![molecular formula C17H23N3O2 B6768418 2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6768418.png)
2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide is a complex organic compound featuring a cyclopropane ring, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon or an amine .
Scientific Research Applications
2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, known for their bioactivity.
Pyridine derivatives: Compounds containing the pyridine ring, widely used in medicinal chemistry.
Cyclopropane derivatives: Compounds containing the cyclopropane ring, known for their stability and unique reactivity.
Uniqueness
2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide is unique due to its combination of three distinct structural motifs: the cyclopropane ring, the morpholine ring, and the pyridine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17(15-10-14(15)12-4-5-12)18-11-13-2-1-3-16(19-13)20-6-8-22-9-7-20/h1-3,12,14-15H,4-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVNDBFPDOMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)NCC3=NC(=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide](/img/structure/B6768336.png)
![2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine](/img/structure/B6768347.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B6768359.png)
![3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B6768367.png)
![N-[(1,1-dioxothian-2-yl)methyl]-2-fluoro-6-methylbenzenesulfonamide](/img/structure/B6768375.png)
![4-[(2R)-1-(3-fluoro-5-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole](/img/structure/B6768386.png)

![1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone](/img/structure/B6768395.png)
![Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone](/img/structure/B6768399.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(1-hydroxycyclobutyl)methanone](/img/structure/B6768406.png)
![[(4aS,7aS)-6-(2-ethyl-1,3-oxazole-4-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-(2-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B6768413.png)
![3-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6768424.png)
![2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6768429.png)
![(1-methoxyisoquinolin-3-yl)-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylmethanone](/img/structure/B6768446.png)
